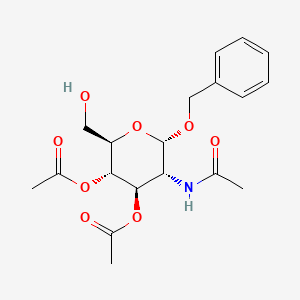
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside and related derivatives typically involves multiple steps, including methylation, benzoylation, p-toluenesulfonylation, and glycosylation. These processes result in the formation of complex structures, showcasing the intricate methodologies employed in carbohydrate synthesis. For example, Matta, Vig, and Abbas (1984) described a detailed synthesis route starting from benzylidene derivatives, leading to disaccharide derivatives through a series of selective reactions (Matta, Vig, & Abbas, 1984).
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Synthesis of Chitobiose Derivatives : Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, closely related to your compound of interest, is used in the synthesis of disaccharides like chitobiose derivatives. The process involves condensation, purification, and hydrogenolysis of benzyl substituents (Warren & Jeanloz, 1977).
Convenient Synthesis Route : A convenient method for synthesizing Benzyl 2-acetamido-2-deoxy-alpha-D-gulopyranoside, a derivative, involves benzoylation, hydrolysis, and mesylation, demonstrating the compound's versatility in chemical transformations (Parquet & Sinaÿ, 1971).
Synthesis of Complex Oligosaccharides : The compound is instrumental in synthesizing complex oligosaccharides, which are crucial for understanding biological processes and developing new therapeutics. This includes the synthesis of N-acetylmaltosamine and derivatives of 2-acetamido-2-deoxy-D-glucosyl residues (Nassr, 1979).
Development of Glycosylated Compounds : Research shows the use of benzyl 2-acetamido derivatives in the development of glycosylated compounds. This is significant for the study of carbohydrates in biological systems and potential therapeutic applications (Shaban & Jeanloz, 1971).
Pharmaceutical Intermediate Synthesis : The compound serves as a key intermediate in synthesizing pharmaceutical compounds, such as uridine diphosphate derivatives, which are vital in drug development and biochemical research (Thomas, Abbas & Matta, 1988).
Synthesis of Lipid Intermediates : It is also used in synthesizing lipid intermediates, indicating its role in studying and developing lipid-based biological molecules, which are crucial for various biological functions (Warren et al., 1984).
Mecanismo De Acción
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside primarily targets glycosyltransferase enzymes . These enzymes are responsible for the incorporation of glucosamine into O-glycans, which are carbohydrates that play crucial roles in various biological processes, including protein folding and stability, cell adhesion, and signal transduction .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase enzymes . By binding to these enzymes, it prevents them from incorporating glucosamine into O-glycans . This disruption in the glycosylation process can lead to changes in the structure and function of glycoproteins, which can have significant effects on cellular processes .
Biochemical Pathways
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside affects the O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, where carbohydrate moieties are added to specific amino acids in proteins . Disruption of this pathway can affect protein structure and function, impacting various downstream cellular processes .
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside leads to a suppression of mucin biosynthesis and the inhibition of MUC1 expression in the breast cancer cell line MDF-7 . Mucins are a type of glycoprotein that play a role in cell signaling and protection, and MUC1 is often overexpressed in cancer cells . Therefore, the inhibition of MUC1 expression could potentially have anti-cancer effects .
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-NNIGNNQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)